![molecular formula C13H15N3O2 B6306051 t-Butyl 3-cyano-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate CAS No. 1823265-81-1](/img/structure/B6306051.png)
t-Butyl 3-cyano-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
T-Butyl 3-cyano-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate is a heterocyclic compound. It has a molecular formula of C13H15N3O2 and a molecular weight of 245.28 g/mol. This compound is part of the pyrrolopyrazine family, which is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .
科学研究应用
T-Butyl 3-cyano-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate has a variety of applications in scientific research. It has been used as a ligand for coordination chemistry and has been used in the synthesis of a variety of organometallic compounds. It has also been used as a reactant in organic synthesis and has been used to synthesize a variety of heterocyclic compounds. This compound has also been used in the synthesis of biologically active compounds such as antibiotics and anticancer agents.
作用机制
T-Butyl 3-cyano-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate is believed to act as a catalyst in the formation of covalent bonds between molecules. It is believed that this compound facilitates the formation of covalent bonds by acting as an electron donor and acceptor. This compound is also believed to act as an acid-base catalyst, which helps to accelerate the formation of covalent bonds.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of bacteria and fungi, as well as to inhibit the growth of a variety of cancer cell lines. This compound has also been shown to possess anti-inflammatory and analgesic properties. In addition, this compound has been shown to possess antioxidant and anti-apoptotic properties.
实验室实验的优点和局限性
T-Butyl 3-cyano-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate has a number of advantages for use in laboratory experiments. It is a relatively inexpensive and easy to synthesize compound, and it has a variety of useful properties for a range of scientific research applications. However, this compound is relatively unstable and can be difficult to store and handle. In addition, this compound is toxic and should be handled with caution.
未来方向
The potential applications of t-Butyl 3-cyano-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate are still being explored. Future research should focus on the development of new methods for synthesizing and purifying this compound, as well as exploring the potential applications of this compound in other areas of scientific research. In addition, future research should focus on further exploring the biochemical and physiological effects of this compound, as well as exploring the potential therapeutic applications of this compound. Finally, further research should focus on exploring the potential of this compound as a catalyst in the formation of covalent bonds between molecules.
合成方法
T-Butyl 3-cyano-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate is typically synthesized from pyrrole-2-carboxaldehyde and t-butyl cyanoacetate in the presence of a base. The reaction is carried out in a solvent such as methanol, ethanol, or dichloromethane. The reaction is typically carried out at a temperature of 60-80°C for 2-6 hours. The product is then isolated by filtration and recrystallized from a suitable solvent.
属性
IUPAC Name |
tert-butyl 3-cyano-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-13(2,3)18-12(17)16-7-10-4-9(5-14)6-15-11(10)8-16/h4,6H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZDKWGHNLVXQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)N=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





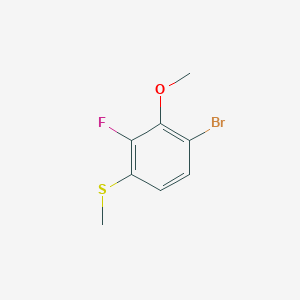
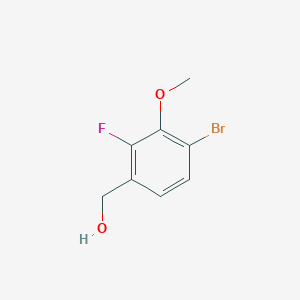

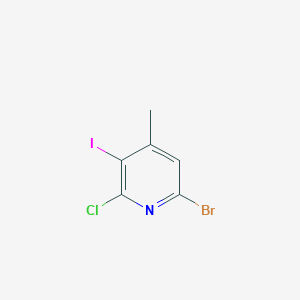
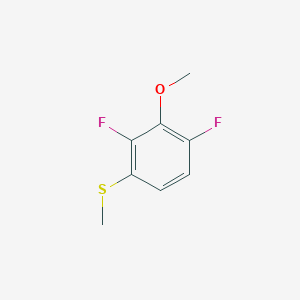

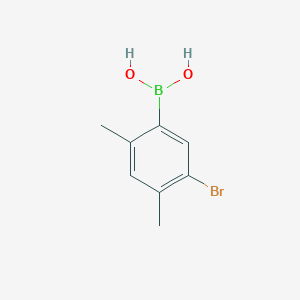
![7-Bromo-1-methyl-pyrazolo[4,3-b]pyridine](/img/structure/B6306036.png)
![[1,2,4]Triazolo[4,3-a]pyridin-8-ylmethanol](/img/structure/B6306049.png)
![1-Oxaspiro[3.5]nonan-3-amine](/img/structure/B6306072.png)